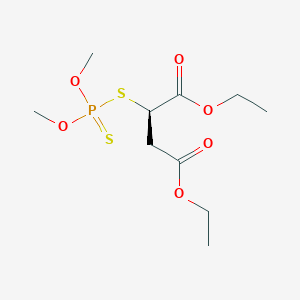

(r)-Malathion

Description

Significance of Stereochemistry in Pesticide Science

Stereochemistry, the study of the spatial arrangement of atoms within molecules, plays a crucial role in the field of pesticide science. Many pesticide molecules are chiral, meaning they exist as stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. michberk.comacs.org These enantiomers, while sharing identical physical and chemical properties in an achiral environment, can exhibit significantly different biological activities and environmental behaviors due to their selective interactions with chiral biological systems such as enzymes and receptors. michberk.comacs.orgjuniperpublishers.com Approximately a quarter to 40% of registered pesticides are chiral. michberk.comjuniperpublishers.comnih.gov The differences in interaction can lead to variations in efficacy, metabolism, degradation rates, and toxicity between enantiomers. michberk.comacs.orgjuniperpublishers.com

Overview of Malathion (B1675926) as a Chiral Organophosphate Insecticide

Malathion is a widely used organophosphate insecticide. researchgate.netdrugbank.comherts.ac.uk Chemically, it is diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate. researchgate.netusda.gov Malathion contains a chiral center at the carbon atom within the succinate (B1194679) moiety, allowing it to exist as two enantiomers: (R)-Malathion and (S)-Malathion. researchgate.netusda.govclemson.edunih.gov Commercial malathion is typically sold as a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. usda.govclemson.edu The insecticidal activity of malathion is primarily attributed to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function. drugbank.com This inhibition is mediated by malaoxon (B1675925), an oxidative metabolite of malathion. drugbank.comusda.govregulations.gov

Rationale for Enantiomer-Specific Research on this compound

Detailed Research Findings on this compound

Research has focused on differentiating the behavior and properties of this compound from its (S)-enantiomer and the racemic mixture in various contexts.

Studies on the degradation of malathion enantiomers in environmental samples like soil and water have shown enantioselective behavior. In some environmental samples, the (S)-(-)-enantiomer of malathion has been observed to degrade more rapidly than the (R)-(+)-enantiomer, leading to a relative enrichment of the R-form. acs.orgnih.gov However, the enantioselective degradation can vary depending on the environmental matrix. For example, degradation in paddy rice and wheat showed non-enantioselectivity. nih.gov

Enantiomerization, the conversion of one enantiomer into the other, has also been observed for malathion in certain conditions, such as in limed soil, which could impact the persistence of an enantiopure application. clemson.edu

Metabolism studies have indicated that malathion is metabolized in biological systems, with malaoxon being a key metabolite responsible for acetylcholinesterase inhibition. drugbank.comusda.govregulations.gov The metabolism of malathion can also be stereoselective. For instance, in zebrafish tissues, the accumulation of malathion and malaoxon has been shown to be stereoselective, with the S-enantiomer preferentially enriched. researchgate.net The conversion of malathion to malaoxon, which occurs both in organisms and the environment, is a critical activation step for its insecticidal activity. usda.gov

Research on the biological activity of malathion enantiomers has demonstrated differential effects. Studies on the acute toxicity to beneficial organisms like earthworms and bees have indicated that the R-enantiomer was more toxic than the S-enantiomer. nih.gov For example, in one study, the LC50 values for R-, S-, and rac-malathion to earthworms were 0.3869, 25.17, and 19.19 μg/cm², respectively, and to bees were 2.15, 36.67, and 7.11 μg/mL, respectively, highlighting the higher toxicity of the R-enantiomer. nih.gov

In cellular studies, such as with human liver carcinoma (HepG2) cells, (R)-(+)-malathion treatment was found to cause significant oxidative stress. acs.org

Enantiomer-specific degradation has also been observed in the gut microbes of insects, such as the Colorado potato beetle, with different bacterial species showing distinct preferences for degrading one enantiomer over the other. biorxiv.orgresearchgate.net

Analytical methods, such as high-performance liquid chromatography (HPLC) with chiral columns, are essential for separating and quantifying the individual enantiomers of malathion and its metabolites in various matrices, enabling enantiomer-specific research. nih.govacs.orgnih.govnih.gov

The synthesis of individual malathion enantiomers has been achieved, often starting from chiral precursors or using enzymatic resolution techniques. researchgate.netcore.ac.ukd-nb.infonih.gov For example, chemoenzymatic methods using lipases have been explored for the kinetic resolution of racemic malathion to obtain enantioenriched this compound. d-nb.info

The environmental fate of malathion, including degradation and potential for enantiomerization, is influenced by factors such as microbial activity, pH, and temperature. clemson.eduregulations.govpsu.eduepa.gov While malathion generally has a relatively short persistence in soil and water under certain conditions, the stereoselective degradation and potential for enantiomerization mean that the enantiomeric composition can change over time, potentially leading to an enrichment of the more persistent or more toxic enantiomer. clemson.eduacs.orgnih.gov

Summary of Enantiomer-Specific Findings for Malathion

| Property | This compound | (S)-Malathion | Racemic Malathion | Source(s) |

| Environmental Degradation (Selected Cases) | Degrades relatively slower in some matrices acs.orgnih.gov | Degrades relatively faster in some matrices acs.orgnih.gov | Mixture of both enantiomers' degradation rates | acs.orgnih.gov |

| Toxicity (Earthworms) | More toxic (Lower LC50) nih.gov | Less toxic (Higher LC50) nih.gov | Intermediate toxicity (LC50 between R and S) nih.gov | nih.gov |

| Toxicity (Bees) | More toxic (Lower LC50) nih.govresearchgate.net | Less toxic (Higher LC50) nih.govresearchgate.net | Intermediate toxicity (LC50 between R and S) nih.gov | nih.govresearchgate.net |

| Cellular Effects (HepG2 cells) | Causes significant oxidative stress acs.org | Stronger metabolic perturbation, cytotoxicity acs.org | Effects are a combination of both enantiomers acs.org | acs.org |

| Accumulation (Zebrafish tissues) | Less preferentially enriched researchgate.net | Preferentially enriched researchgate.net | Accumulation is stereoselective researchgate.net | researchgate.net |

Note: This table summarizes findings from specific studies and may not represent universal behavior across all conditions and organisms.

These findings underscore the importance of considering the individual enantiomers of chiral pesticides like malathion in research and assessment, moving beyond the traditional evaluation of only the racemic mixture.

Structure

3D Structure

Properties

Molecular Formula |

C10H19O6PS2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

diethyl (2R)-2-dimethoxyphosphinothioylsulfanylbutanedioate |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

InChI Key |

JXSJBGJIGXNWCI-MRVPVSSYSA-N |

SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |

Isomeric SMILES |

CCOC(=O)C[C@H](C(=O)OCC)SP(=S)(OC)OC |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |

Origin of Product |

United States |

Enantioselective Synthesis and Preparation Strategies for R Malathion

Chemical Enantioselective Synthesis Approaches

Chemical synthesis offers routes to construct the chiral center of malathion (B1675926) with a desired configuration. These approaches often involve the use of chiral auxiliaries, asymmetric induction, or starting materials that already possess the required stereochemistry.

Asymmetric induction and chiral auxiliary methods in chemical synthesis involve using a chiral molecule to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. While these methods are widely applied in asymmetric synthesis to create chiral centers nih.gove-bookshelf.de, detailed specific examples of asymmetric induction or the use of chiral auxiliaries applied directly to the synthesis of (R)-Malathion itself were not extensively detailed in the consulted literature. Earlier synthetic approaches to asymmetric malathion have been reported to achieve up to 90% enantiomeric excess (ee), although these methods were described as lengthy, requiring expensive starting materials and highly reactive reagents, and were conducted at low temperatures. researchgate.net

A more direct chemical approach to obtaining enantiomerically pure malathion involves the synthesis starting from readily available chiral precursors. The enantiomers of malathion have been successfully prepared from either (R)- or (S)-malic acid in a three-step synthesis. nih.govdatapdf.comcore.ac.uk For instance, this compound can be synthesized starting from (S)-malic acid. core.ac.uk This method leverages the existing chirality of malic acid to establish the stereochemistry in the final malathion product. The synthesis typically involves converting the chiral malic acid derivative into a suitable intermediate that is then reacted with the phosphorodithioate (B1214789) moiety. For example, diethyl (R)-O-[(trifluoromethyl)sulfonyl]malate, prepared from (R)-diethylmalate, was used in the synthesis of (S)-malathion. datapdf.com Conversely, synthesis from (S)-malic acid or its derivatives would lead to this compound.

Chemoenzymatic and Enzymatic Kinetic Resolution of Malathion Racemates

Chemoenzymatic and enzymatic kinetic resolution techniques provide a powerful alternative for obtaining enantiopure this compound from the commercially available racemic mixture. d-nb.infonih.govresearchgate.netnih.govresearchgate.netscispace.com These methods utilize the inherent enantioselectivity of enzymes to preferentially transform one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or converting it to a separable product.

Enzymatic kinetic resolution of racemic malathion often involves the enantioselective hydrolysis of one of the ester groups by a lipase (B570770). Ideally, a lipase that selectively hydrolyzes the (S)-enantiomer is desired to recover the unreacted this compound. d-nb.infonih.govresearchgate.net Several commercially available lipases have been evaluated for this purpose, including Candida rugosa lipase, Candida antarctica lipase type B, Porcine pancreatic lipase, and Mucor javanicus lipase. d-nb.infonih.govresearchgate.net

Among the tested lipases, Candida rugosa lipase has demonstrated superior performance in terms of enantioselectivity for the hydrolysis of (S)-malathion. d-nb.infonih.govresearchgate.netnih.govresearchgate.netresearchgate.net This selective hydrolysis yields (S)-malathion monocarboxylic acid, allowing for the recovery of the desired this compound from the remaining mixture. d-nb.infonih.govresearchgate.net Under optimal conditions, Candida rugosa lipase has been shown to preferentially hydrolyze (S)-malathion, resulting in the recovery of this compound with a satisfactory conversion yield and high enantiomeric excess. d-nb.infonih.govresearchgate.net

| Lipase | Enantioselectivity (E) | Conversion Yield (%) | Enantiomeric Excess (ee %) of this compound |

|---|---|---|---|

| Candida rugosa Lipase | 185 | 49.42 | 87 |

| Porcine pancreatic Lipase | Lower than C. rugosa | Lower than C. rugosa | Lower than C. rugosa |

| Mucor javanicus Lipase | Lower than C. rugosa | Lower than C. rugosa | Lower than C. rugosa |

Optimizing the reaction conditions is critical to maximize the efficiency and enantioselectivity of the enzymatic resolution process. Studies have investigated the impact of various parameters, including enzyme concentration, temperature, and pH, on the Candida rugosa lipase-catalyzed hydrolysis of racemic malathion. d-nb.infonih.govresearchgate.net

Optimal conditions for the kinetic resolution of racemic malathion using Candida rugosa lipase in aqueous media have been determined. A temperature of 40 °C was found to be optimal, as temperatures above this led to higher conversion yields but lower enantioselectivity. d-nb.infonih.gov The optimal weight ratio of substrate to enzyme was determined to be 0.15:10. d-nb.infonih.govresearchgate.net The reaction is typically carried out in a phosphate (B84403) buffer at pH 7.2. d-nb.infonih.govresearchgate.net

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 40 °C | Higher temperatures lead to lower enantioselectivity d-nb.infonih.gov |

| Substrate:Enzyme Ratio (w:w) | 0.15:10 | Performance is highly dependent on enzyme concentration researchgate.net |

| pH (Phosphate Buffer) | 7.2 | Optimal range for C. rugosa lipase activity d-nb.infonih.govresearchgate.net |

Racemization and Recycling Strategies for (S)-Malathion Enantiomer

A key aspect of an efficient kinetic resolution process is the ability to utilize the undesired enantiomer. In the case of malathion resolution where (S)-malathion is preferentially hydrolyzed, the resulting (S)-malathion monocarboxylic acid can be racemized and recycled. d-nb.infonih.govresearchgate.netnih.govresearchgate.net

After the enzymatic hydrolysis, the unreacted this compound is separated from the (S)-malathion monocarboxylic acid. d-nb.infonih.gov The monohydrolyzed (S)-enantiomer is then subjected to racemization in basic media. d-nb.infonih.govresearchgate.netnih.govresearchgate.net Weak bases, such as a 5% aqueous solution of NaHCO3, can be used to induce racemization while minimizing undesired side reactions like the hydrolysis of the thiophosphonate ester bond. d-nb.infonih.gov Higher concentrations of stronger bases like Na2CO3 (above 30%) can lead to faster racemization but also extensive hydrolysis of the thiophosphonate ester. d-nb.infonih.gov An optimal concentration of 10% Na2CO3 has been reported for efficient racemization. d-nb.infonih.gov

Environmental Fate and Stereospecific Transformation of R Malathion

Enantioselective Degradation Pathways in Environmental Compartments

Microbial Biodegradation in Soil Systems

Microbial biodegradation is a primary route of malathion (B1675926) dissipation in soil. epa.govregulations.govpsu.edu Studies have shown that microorganisms in soil can degrade malathion, and this process can be enantioselective. nih.govacs.orgbiorxiv.org In many environmental samples, the less active S-(-)-enantiomer of malathion has been observed to degrade more rapidly than the more active R-(+)-enantiomer. nih.govacs.orgbiorxiv.org This differential degradation rate can result in a relative enrichment of the R-form in soil over time. nih.govacs.org The persistence of malathion in soil is generally nonpersistent, with aerobic soil metabolism half-lives ranging from several hours to nearly 11 days. epa.govregulations.gov Microbial activity is a key factor influencing the rate of malathion degradation in soil. epa.govregulations.gov Some bacterial species, including Pseudomonas aeruginosa and Pseudomonas putida, have shown the ability to degrade malathion. scirp.orgtjnpr.org Enzyme carboxylesterase from microbes is reported to be responsible for malathion degradation. scirp.org Mixed bacterial cultures isolated from agricultural soil have demonstrated efficient malathion degradation, with some consortia achieving complete removal within 15 days in inoculated soils. mdpi.com Degradation products observed in soil include malathion monocarboxylic acid and malathion dicarboxylic acid. scirp.orgepa.gov

Aquatic Degradation Processes (e.g., Hydrolysis, Photolysis)

Malathion also undergoes degradation in aquatic environments through processes such as hydrolysis and photolysis. psu.eduagr.hr Hydrolysis is considered a dominant route of abiotic degradation, particularly in basic natural waters (pH greater than 7). epa.govudel.edu Malathion degrades quickly in water with pH > 7.0. psu.edu The hydrolysis rate of malathion is strongly dependent on pH and temperature, with half-lives ranging from 107 days at pH 5 to 0.5 days at pH 9. epa.govagr.hrepa.gov In seawater, malathion degraded rapidly and proportionally to the pH increase, with half-lives decreasing from 17.4 to 1.65 days as pH increased from 6.7 to 8.16. agr.hr While malathion is stable under sunlight, it photodegrades slowly in natural and distilled water. epa.govudel.edu Photolysis can transform malathion to malaoxon (B1675925), although hydrolysis is typically the more dominant abiotic degradation pathway. epa.gov Reported half-lives for malathion in various natural waters have varied, ranging from 0.5 to 10 days, depending on pH. epa.gov

Chiral Stability and Enantiomeric Inversion Phenomena in Environmental Media

The chiral stability of malathion in environmental media is an important aspect of its fate. While enantioselective degradation leads to the preferential loss of one enantiomer, enantiomeric inversion, the process where one enantiomer converts into the other, can also occur. Studies have found that when enantiopure (S)-(-)- and (R)-(+)-malathion were incubated in soil and water samples, inversion from one enantiomer to another was observed. nih.govacs.org This indicates that using an optically pure enantiomer might not prevent the formation of the other enantiomer in the environment. nih.govacs.org

Abiotic Transformation Mechanisms for (R)-Malathion (e.g., Radical-Induced Degradation, Alkaline Hydrolysis)

Abiotic transformation mechanisms contribute to the degradation of this compound in the environment. Alkaline hydrolysis is a well-established abiotic pathway for malathion degradation, particularly significant at higher pH values. epa.govagr.hrudel.edu This process breaks down malathion into various products, including malathion acids, fumaric acid and its ethyl esters, and O,O-diethylphosphorodithioic acid. udel.edu While not as dominant as hydrolysis, photolysis can also occur, leading to the transformation of malathion, potentially via radical-induced degradation pathways, although specific details on radical-induced degradation of this compound were not extensively detailed in the provided search results. epa.gov

Biochemical Interactions and Enantioselective Mechanisms in in Vitro and Non Human in Vivo Systems

Differential Biochemical Activity of (R)-Malathion Enantiomer at the Molecular Level

The insecticidal and toxic properties of malathion (B1675926) are not inherent to the parent compound but are a result of its metabolic bioactivation to its oxygen analog, malaoxon (B1675925). core.ac.uknih.gov This conversion is a critical step that leads to the inhibition of acetylcholinesterase (AChE), a vital enzyme in the nervous system. nih.gov The chirality of malathion, stemming from an asymmetric carbon atom, results in two enantiomers, this compound and (S)-malathion, which exhibit different biological activities. researchgate.net

Cholinesterase Inhibition Kinetics by this compound and its Metabolites (e.g., Malaoxon)

The primary toxic effect of malathion is mediated through its metabolite, malaoxon, which is a potent inhibitor of acetylcholinesterase (AChE). nih.govtandfonline.com While malathion itself shows some inhibitory activity, its oxygen analog, malaoxon, is a significantly more powerful inhibitor. tandfonline.comnih.gov Studies have shown that the inhibition of AChE by malathion and its metabolites is concentration-dependent. nih.govresearchgate.net

The enantiomers of malaoxon display significant differences in their ability to inhibit cholinesterases. Research has consistently demonstrated that (R)-malaoxon is a more potent inhibitor of AChE than (S)-malaoxon across various species and enzyme sources. nih.govkeio.ac.jp For instance, (R)-malaoxon was found to be 8.6 times more potent as an anti-cholinesterase agent than (S)-malaoxon when tested against rat brain acetylcholinesterase. nih.gov The R/S inhibition potency ratios for malaoxon can range from 3.4 for human serum cholinesterases to 22.5 for bovine erythrocyte cholinesterase. researchgate.net

The kinetics of this inhibition have been characterized as irreversible, involving a two-step process. nih.gov This process includes the initial formation of a reversible enzyme-inhibitor complex, followed by the conversion of this complex into an irreversibly inhibited enzyme. nih.gov The table below summarizes the half-maximal inhibitory concentration (IC50) values for malathion and its metabolites, illustrating the higher potency of malaoxon and the enantioselectivity of the inhibition.

Table 1: IC50 Values for AChE Inhibition by Malathion and its Metabolites

| Compound | Free AChE IC50 (M) | Immobilized AChE IC50 (M) |

|---|---|---|

| Malathion | (3.7 ± 0.2) x 10⁻⁴ | (1.6 ± 0.1) x 10⁻⁴ |

| Malaoxon | (2.4 ± 0.3) x 10⁻⁶ | (3.4 ± 0.1) x 10⁻⁶ |

| Isomalathion (B127745) | (3.2 ± 0.3) x 10⁻⁶ | (2.7 ± 0.2) x 10⁻⁶ |

Data sourced from multiple studies. nih.govresearchgate.net

Stereoselectivity in Enzyme-Substrate Interactions

The differential inhibitory potency between the (R) and (S) enantiomers of malaoxon highlights the stereoselectivity of the interaction between the inhibitor and the active site of acetylcholinesterase. researchgate.netnih.gov The three-dimensional structure of the enzyme's active site accommodates one enantiomer more effectively than the other, leading to a more efficient phosphorylation of the serine residue in the active site. This stereospecificity is a key factor in the observed differences in toxicity between the enantiomers. core.ac.uk

The (R)-enantiomer of malathion is generally considered the more toxic enantiomer. nih.govcapes.gov.br This is directly linked to the higher inhibitory potency of its corresponding metabolite, (R)-malaoxon, against acetylcholinesterase. researchgate.net The stereochemistry at the chiral carbon center significantly influences the binding affinity and reactivity of the molecule within the enzyme's active site.

Enantioselective Metabolic Pathways in Non-Human Biological Systems

The metabolism of malathion is a complex process involving competing pathways of bioactivation and detoxification. nih.govresearchgate.net These pathways exhibit enantioselectivity, meaning that the (R) and (S) enantiomers of malathion are processed at different rates by the enzymes involved.

Oxidative Biotransformation and Metabolite Formation (e.g., Malaoxon, Dicarboxylic Acids)

The conversion of malathion to the more toxic malaoxon is an oxidative desulfuration reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net This bioactivation step is crucial for the insecticidal activity of malathion. core.ac.uk While specific studies focusing solely on the enantioselective oxidative biotransformation of this compound are limited, the differing toxicity of the enantiomers suggests that this process, or subsequent interactions, are stereoselective. researchgate.net

Further metabolism of malathion can lead to the formation of malathion monocarboxylic and dicarboxylic acids through the action of carboxylesterases. researchgate.netjst.go.jp These hydrolysis products are generally less toxic and represent a detoxification pathway. nih.gov

Hydrolytic Detoxification Mechanisms (e.g., Carboxylesterase Activity)

A primary route for the detoxification of malathion in mammals is through hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. researchgate.netnih.gov These enzymes cleave the ester linkages in the malathion molecule, leading to the formation of malathion mono- and dicarboxylic acids, which are more water-soluble and easily excreted. nih.gov This rapid detoxification is a major reason for malathion's relatively low toxicity in mammals compared to insects. researchgate.net

The activity of carboxylesterases is enantioselective. Studies on the closely related O,O-diethyl malathion have shown that the (S)-stereoisomer is a better substrate for rat liver carboxylesterase than the (R)-stereoisomer. core.ac.uk This suggests that the (S)-enantiomer of malathion may be detoxified more rapidly than the (R)-enantiomer, contributing to the higher toxic potential of this compound. The degradation of racemic malathion in various environmental samples has also shown that the less active S-(-)-enantiomer degrades more quickly than the active R-(+)-enantiomer. nih.govacs.org

Cellular Metabolic Responses to this compound Enantiomer in In Vitro Models

In vitro studies using cell models provide valuable insights into the cellular responses to malathion exposure. Malathion and its metabolites can induce cellular stress, leading to a variety of metabolic changes.

Exposure to malathion has been shown to induce oxidative stress in cells, characterized by the excessive production of reactive oxygen species (ROS). nih.govconsensus.app This can lead to damage to cellular components, including DNA. nih.gov Studies on HepG2 cells, a human liver cell line, have demonstrated that treatment with racemic malathion, malaoxon, R-(+)-malathion, and S-(-)-malathion results in distinct metabolic profiles. researchgate.net These differences were primarily observed in pathways related to amino acid metabolism, oxidative stress, and inflammatory responses. researchgate.net

Furthermore, in vitro studies with human peripheral blood lymphocytes have shown that while purified malathion did not cause significant DNA damage, its metabolites, malaoxon and isomalathion, were genotoxic in a dose-dependent manner. nih.gov Malaoxon was found to be more potent in inducing DNA damage than isomalathion. nih.gov This highlights the critical role of metabolic activation in the cytotoxicity of malathion. The cellular response to this compound specifically is expected to be more pronounced due to the higher potency of its metabolite, (R)-malaoxon.

Advanced Analytical Methodologies for Enantiomeric Profiling of R Malathion

Chiral Chromatographic Separation Techniques

Chiral chromatography is a primary method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the column. researchgate.netresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a widely used technique for the enantiomeric separation of malathion (B1675926). made-in-china.comresearchgate.netresearchgate.netresearchgate.net This method employs a high-pressure liquid mobile phase and a stationary phase containing a chiral selector. Various chiral stationary phases, including polysaccharide derivatives like cellulose-based columns, have been successfully applied for the separation of malathion enantiomers. researchgate.net For instance, baseline simultaneous separations of malathion and its metabolite malaoxon (B1675925) enantiomers have been achieved using a CHIRALPAK IC chiral column with a mobile phase of acetonitrile/water (40/60, v/v). researchgate.net Another study successfully separated malathion enantiomers using a Chiralcel® OJ column. d-nb.inforesearchgate.net The elution order can vary depending on the specific chiral stationary phase and mobile phase composition. In one case, the (R)-enantiomer eluted after the (S)-enantiomer. researchgate.netd-nb.info In another study using a CDMPC chiral stationary phase, the R-(+)-MA enantiomer was the first to elute. researchgate.net Chiral HPLC has been used to analyze isolated malathion, with the (R)-malathion enantiomer exhibiting a specific retention time. d-nb.inforesearchgate.net

Gas Chromatography (GC) with Chiral Columns

Chiral GC is another technique employed for the enantiomeric separation of chiral pesticides like malathion. researchgate.netnih.gov This method uses a gaseous mobile phase and a capillary column coated with a chiral stationary phase. While the search results specifically mention GC-MS/MS for pesticide analysis, including malathion, the direct application of chiral GC for malathion enantiomer separation is implied by the general discussion of chiral separation techniques. researchgate.nettandfonline.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has also been explored for the enantiomeric separation of chiral compounds, including pesticides. researchgate.netresearchgate.net SFC utilizes a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide with an organic modifier. This technique offers advantages such as faster separation times and lower solvent consumption compared to HPLC. While the search results discuss the application of SFC for the enantiomeric separation of other chiral fungicides, its potential for malathion enantiomeric profiling is recognized within the broader context of chiral separation techniques for pesticides. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) is a separation technique that can be used for the resolution of enantiomers. researchgate.netresearchgate.netresearchgate.net CE separates analytes based on their differential migration in an electric field within a narrow capillary tube, often utilizing chiral selectors added to the background electrolyte. The search results indicate that CE has been employed for the enantiomeric separation of organophosphorus insecticides. researchgate.net The combination of Capillary Electrochromatography (CEC) and CE also shows potential for chiral separation. researchgate.net

Mass Spectrometry (MS/MS) Coupling for Enantiomer-Specific Detection and Quantification

Coupling chromatographic techniques with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is crucial for the sensitive and selective detection and quantification of malathion enantiomers. made-in-china.comresearchgate.netresearchgate.netmims.com While chromatographic methods separate the enantiomers, MS/MS provides structural information and high sensitivity, allowing for the identification and quantification of each enantiomer even in complex matrices. Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been used for the chiral separation and detection of malathion and malaoxon enantiomers. researchgate.netnih.govacs.org This hyphenated technique allows for enantiomer-specific detection and quantification, which is essential for studying the behavior and fate of individual enantiomers in the environment and biological systems. researchgate.netnih.gov

Sample Preparation and Extraction Protocols for Chiral Analysis in Complex Environmental and Biological Matrices

Effective sample preparation and extraction protocols are critical for the accurate enantiomeric profiling of this compound in complex environmental and biological matrices such as soil, fruit, and vegetables. made-in-china.comresearchgate.netresearchgate.net These protocols aim to isolate the target analytes from interfering substances and concentrate them to levels detectable by the analytical instruments. Methods may involve techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or more advanced techniques like pressurized liquid extraction followed by cleanup steps. tandfonline.comsci-hub.se For example, a method integrating 3DGA@COFs based on SPE with HPLC-MS/MS was developed for the enrichment and detection of malathion in vegetable samples, exhibiting good linearity, low limits of detection, and good precision. sci-hub.se Another study involving the analysis of malathion in soil, fruit, and vegetables validated chiral residue analysis methods, including sample preparation. researchgate.net Recovery rates and precision are important parameters evaluated during the validation of these methods. researchgate.nettandfonline.comsci-hub.se

Validation Parameters for Enantiomeric Analysis (e.g., Recovery, Linearity, LOD, LOQ, Precision)

The accurate and reliable determination of this compound enantiomers in various matrices necessitates the rigorous validation of the analytical methods employed. Method validation is a critical process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. Key parameters evaluated during the validation of enantioselective methods for this compound include recovery, linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.

Studies focusing on the enantioselective analysis of malathion in environmental samples like soil and water have established validated chiral residue analysis methods using techniques such as normal-phase high-performance liquid chromatography (HPLC) with chiral columns. For instance, a method utilizing a cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) chiral column demonstrated average recoveries for malathion enantiomers ranging from 88–102% in soil and 81–99% in water. acs.orgnih.gov

Validation parameters for the chiral residue analysis of malathion in soil, fruit, and vegetables have also been reported, covering linearity, recovery, precision, LOD, and LOQ. Good linear calibration curves for each enantiomer in different matrices were obtained within a specified concentration range. researchgate.net Mean recoveries for malathion enantiomers in these matrices ranged from 82.26% to 109.04%, with relative standard deviations (RSDs) between 0.71% and 8.63%. researchgate.net

In the context of pesticide residue analysis, method validation according to guidelines such as ISO/IEC 17025 and SANTE documents involves assessing linearity, LOD/LOQ, trueness (recovery), selectivity, precision, stability, and robustness. tandfonline.comeuropa.euwur.nl For malathion, studies have reported satisfactory validation parameters. For example, a method for determining malathion in cucumber samples using UPLC-MS/MS was validated, establishing performance parameters including percent recovery, precision, linear ranges, LOD, and LOQ. ksu.edu.sa Recoveries of malathion in fresh cucumber samples at two fortification levels (0.02 and 0.1 mg/kg) were found to be in the range of 96.9% to 101.2%, with RSDs below 5.2%. ksu.edu.sa Intra-day and inter-day RSD values for this method were between 1.7% and 2.1%. ksu.edu.sa

Linearity is typically assessed by analyzing a series of standards at different concentrations and establishing a calibration curve. Good linearity is indicated by a high coefficient of determination (R²). For enantioselective methods, linear calibration curves should be established for each enantiomer. researchgate.net

The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. wur.nl Reported LODs and LOQs for malathion enantiomers vary depending on the matrix and the analytical technique used. For instance, LODs for malathion enantiomers in soil, fruit, and vegetables were reported as 1 µg/kg, and LOQs ranged from 3–5 µg/kg. researchgate.net In cucumber samples analyzed by UPLC-MS/MS, the LOD and LOQ for malathion were 0.0042 µg/mL and 0.014 µg/mL, respectively. ksu.edu.sa Another study on malathion residue analysis in apple juice samples reported an estimated LOQ of 0.014 mg/kg. ukim.mk

Precision, which assesses the agreement between replicate measurements, is typically evaluated through repeatability (intra-day precision) and reproducibility (inter-day precision). wur.nl Studies on malathion analysis have shown good precision, with RSD values generally within acceptable limits for residue analysis. ksu.edu.saukim.mkresearchgate.net

The validation parameters for enantioselective analysis of this compound are crucial for ensuring the reliability and comparability of results across different studies and matrices. These parameters provide confidence in the method's ability to accurately quantify the specific enantiomer of interest.

Summary of Selected Validation Parameters for Malathion Enantiomeric Analysis

| Parameter | Matrix | Technique | Range/Value | Reference |

| Recovery | Soil | NP-HPLC-CDMPC | 88–102% (average for both enantiomers) | acs.orgnih.gov |

| Water | NP-HPLC-CDMPC | 81–99% (average for both enantiomers) | acs.orgnih.gov | |

| Soil, Fruit, Vegetables | Not specified | 82.26–109.04% (mean for enantiomers) | researchgate.net | |

| Cucumber | UPLC-MS/MS | 96.9–101.2% | ksu.edu.sa | |

| Apple Juice | NP-HPLC | 95.05–97.41% | ukim.mk | |

| Pesticide Formulation | NP-HPLC | 98.97–101.62% | ukim.mk | |

| Linearity | Soil, Fruit, Vegetables | Not specified | Good linear calibration curves | researchgate.net |

| Cucumber | UPLC-MS/MS | Established linear ranges | ksu.edu.sa | |

| Pesticide Formulation | NP-HPLC | R² ≥ 0.9990 | ukim.mk | |

| LOD | Soil, Fruit, Vegetables | Not specified | 1 µg/kg (for enantiomers) | researchgate.net |

| Cucumber | UPLC-MS/MS | 0.0042 µg/mL | ksu.edu.sa | |

| LOQ | Soil, Fruit, Vegetables | Not specified | 3–5 µg/kg (for enantiomers) | researchgate.net |

| Cucumber | UPLC-MS/MS | 0.014 µg/mL | ksu.edu.sa | |

| Apple Juice | NP-HPLC | 0.014 mg/kg | ukim.mk | |

| Precision | Soil, Fruit, Vegetables | Not specified | 0.71–8.63% RSD (for enantiomers) | researchgate.net |

| Cucumber (Intra-day) | UPLC-MS/MS | 1.7–2.1% RSD | ksu.edu.sa | |

| Cucumber (Inter-day) | UPLC-MS/MS | 1.7–2.1% RSD | ksu.edu.sa | |

| Apple Juice | NP-HPLC | 4.71–7.59% RSD (Recovery) | ukim.mk | |

| Pesticide Formulation | NP-HPLC | RSD ≤ 1.14% (retention time, peak area, height) | ukim.mk |

Environmental Remediation and Sustainable Management Strategies for Chiral Malathion Residues

Bioremediation Approaches for Enantioselective Malathion (B1675926) Degradation

Bioremediation, utilizing biological agents like microorganisms and plants, offers environmentally friendly pathways for degrading chiral Malathion residues. The enantioselective nature of this degradation is a critical aspect, as different enantiomers can exhibit varying degradation rates and pathways in biological systems.

Microbial Degradation Technologies

Microorganisms play a significant role in the biodegradation of Malathion. The primary mechanism often involves the hydrolysis of ester bonds by carboxylesterases, leading to the formation of mono- and diacid metabolites ethz.chnih.gov. Oxidative desulfurization and demethylation can lead to further mineralization ethz.ch.

Studies have investigated the ability of various bacterial and fungal strains to degrade Malathion. These include species from genera such as Rhizobium, Pseudomonas, Micrococcus, Arthrobacter, Bacillus, Acinetobacter, Brevibacillus, Lysinibacillus, Trichoderma, Aspergillus, and Penicillium ethz.chnih.gov. For instance, Pseudomonas aeruginosa AA112 has been shown to utilize Malathion as a sole carbon source, producing diethylsuccinate and succinate (B1194679) metabolites ethz.ch. Acinetobacter johnsonii MA19 has also been studied for Malathion biodegradation rsc.org.

The enantioselective degradation of Malathion by microbes is a key area of research. While some studies on racemic Malathion degradation by lactic acid bacteria (LAB) did not observe a distinct enantioselective difference, with similar half-lives for the racemic mixture, other research highlights enantiomer-specific degradation preferences by different microbial species nyxxb.cnbiorxiv.org. For example, gut microbes of the Colorado Potato Beetle, including Acinetobacter calcoaceticus, Pseudomonas protegens, and a Microbacterium species, demonstrated enantiomer-specific preferences in degrading Malathion biorxiv.org. This suggests that the microbial community composition can influence the enantioselective fate of Malathion in the environment.

The predominant microbial degradation pathway for Malathion involves the formation of mono- and diacid metabolites through carboxylesterase activity ethz.chnih.gov. Specific metabolites like malathion monocarboxylic acid (MMC α and MMC β) and malathion dicarboxylic acid have been identified in the degradation process by strains such as P. homiensis FG2 and Pseudidiomarina sp. CB1 nih.gov.

Phytoremediation and Algal Remediation Systems

Phytoremediation, the use of plants to remove or degrade contaminants, and algal remediation, utilizing algae for similar purposes, are also explored for Malathion cleanup. Plants can take up and metabolize pesticides, and the degradation can be enantioselective depending on the plant species.

Research on the dissipation of Malathion enantiomers in various plant species has shown differing enantioselectivity. In Chinese cabbage and rape, the (S)-(-)-enantiomer degraded faster than the (R)-(+)-enantiomer. However, in sugar beet, a preferential degradation of the (R)-(+)-enantiomer was observed. Degradation in paddy rice and wheat showed nonenantioselectivity nih.gov. In all tested plants, Malathion levels were significantly reduced within a few days, with half-lives ranging from 0.83 to 1.43 days nih.gov.

Algae, including Chlorella vulgaris, Scenedesmus quadricuda, and Spirulina platensis, have been investigated for their potential in remediating organophosphate pesticides like Malathion mdpi.com. Microalgae can remove contaminants through biosorption, biodegradation, and bioaccumulation mdpi.com. Biosorption, particularly to the carbohydrate structure of the microalgal cell wall, can be a significant initial removal mechanism mdpi.com. Sorption to algae has also been observed to potentially enhance the photodegradation of Malathion waterquality.gov.au.

Advanced Oxidation Processes (AOPs) for Malathion Degradation

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods that generate highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. AOPs have been applied to the degradation of Malathion in aqueous solutions. brieflands.comtaltech.eeredalyc.org

Photo-Fenton and Photocatalytic Degradation

Photo-Fenton processes involve the use of Fenton's reagent (Fe²⁺ and H₂O₂) along with UV or visible light to generate hydroxyl radicals. taltech.ee Photocatalytic degradation typically employs a semiconductor photocatalyst, such as TiO₂, activated by UV light to produce reactive species. mdpi.comresearchgate.net

Studies have demonstrated the effectiveness of Fenton-based processes, including photo-Fenton and sono-photo Fenton (US/UV/Fe²⁺/H₂O₂), in degrading Malathion in aqueous solutions, achieving high removal efficiencies under optimal conditions sci-hub.seresearchgate.net. For instance, the photo-Fenton process achieved over 70.92% removal efficiency in one study sci-hub.se. The efficiency of Fenton and photo-Fenton processes is significantly influenced by pH, with lower pH generally favoring higher removal rates sci-hub.se.

Photocatalytic degradation of Malathion using various catalysts, including TiO₂-based materials, has also been explored. mdpi.comresearchgate.net The degradation efficiency can be influenced by catalyst dosage and UV exposure time. mdpi.com Modified TiO₂ catalysts, such as Au-Pd-TiO₂ nanotube films, have shown enhanced photocatalytic performance for Malathion degradation researchgate.net. Hydroxyapatite derived from fish bones has also demonstrated potential as a photocatalyst for Malathion degradation in water mdpi.com.

While AOPs are effective in degrading the parent Malathion compound, it is important to consider the degradation byproducts, some of which can be more toxic than Malathion itself. redalyc.orgrsc.orgresearchgate.net Studies on Fenton-based processes have identified byproducts such as malaoxon (B1675925), diethyl maleate, diethyl malate, ethyl 2-hydroxysuccinate, and D-malate sci-hub.se. The toxicity of treated effluents can vary depending on the specific AOP used. sci-hub.se

Ozonation and Radical-Based Remediation

Ozonation involves the use of ozone (O₃) for the oxidation of pollutants. Ozone can react directly with contaminants or indirectly through the formation of hydroxyl radicals, particularly in alkaline conditions. taltech.ee Radical-based remediation encompasses processes that generate various reactive radicals, including hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), for contaminant degradation. researchgate.net

Ozonation has been shown to be effective in Malathion degradation in aqueous solutions, with high dissipation percentages observed. directresearchpublisher.org The degradation products from ozonation can include phosphorothioic acid, O, O, S-trimethyl ester (PSA), 2-mercapto-succinic acid diethyl ester (MSA), and malaoxon. directresearchpublisher.org

Radical-based AOPs, such as those involving persulfate activated by UV or catalysts, have also been investigated for Malathion removal. researchgate.net These processes generate strong oxidizing radicals like sulfate radicals and hydroxyl radicals, which can effectively decompose resistant compounds like Malathion in contaminated water. researchgate.net The effectiveness of radical-based degradation can be influenced by factors such as pH and the presence of catalysts. researchgate.net Computational studies are contributing to understanding the radical degradation pathways of Malathion and comparing them with other degradation mechanisms, such as alkaline hydrolysis. rsc.orgrsc.orgresearchgate.net

Chemoenzymatic Approaches in Remediation Contexts

Chemoenzymatic approaches combine chemical and enzymatic methods for the selective transformation or degradation of compounds. In the context of chiral Malathion, chemoenzymatic methods can be employed for the enantioselective resolution or degradation of the enantiomers.

Research has explored the use of enzymes, particularly lipases, for the enantioselective hydrolysis of racemic Malathion. nih.govresearchgate.net This process can lead to the preferential degradation of one enantiomer, allowing for the separation or enrichment of the other. For example, Candida rugosa lipase (B570770) has demonstrated enantioselectivity towards the (S)-enantiomer of Malathion, enabling the recovery of the unreacted (R)-enantiomer with a certain enantiomeric excess. nih.govresearchgate.net

One chemoenzymatic strategy involves the kinetic resolution of racemic Malathion using lipases to selectively hydrolyze the (S)-enantiomer. The resulting monohydrolyzed (S)-enantiomer can then be racemized and recycled, allowing for a more efficient utilization of the racemic mixture and enrichment of the desired (R)-enantiomer. nih.govresearchgate.net This approach offers a potentially sustainable method for obtaining enantioenriched (R)-Malathion while minimizing the environmental burden of the less active enantiomer.

Enzymes like carboxylesterases are naturally involved in the microbial degradation of Malathion, hydrolyzing it to mono- and diacid derivatives. nih.gov Chemoenzymatic strategies can leverage these natural enzymatic activities or utilize isolated enzymes to target Malathion enantiomers specifically for degradation or transformation in a controlled manner. Studies using enzymes like pig liver esterase (PLE) have shown preferential hydrolysis of this compound in some cases, leading to the formation of this compound monoacids. nih.gov This contrasts with observations in some mammalian systems where the (S)-isomer may degrade faster in the environment. nih.gov

Considerations for Enantiomer-Specific Remediation Technologies

Malathion, a widely used organophosphate insecticide, is a chiral compound existing as a racemic mixture of two enantiomers: (R)-(+)-malathion and (S)-(-)-malathion. While commercial formulations typically contain this racemic mixture, research has shown that the enantiomers can exhibit different behaviors in the environment and varying degrees of biological activity and toxicity nih.govclemson.eduresearchgate.net. The (R)-(+)-enantiomer has been reported to have higher bioactivity and toxicity than the (S)-(-)-enantiomer, suggesting that differential degradation rates could have toxicological implications for non-target organisms biorxiv.org. This enantioselectivity in environmental fate processes, such as degradation and transformation, highlights the importance of considering enantiomer-specific remediation technologies for contaminated sites researchgate.netmdpi.com.

Studies investigating the environmental degradation of malathion enantiomers have revealed that the less active (S)-(-)-enantiomer often degrades more rapidly than the more active (R)-(+)-enantiomer in various environmental samples, leading to a relative enrichment of the (R)-form nih.govacs.org. This enantioselective degradation has been observed in soil and water systems and is often attributed to microbial activity nih.govacs.orgacs.org. For instance, research using normal-phase high-performance liquid chromatography with a chiral column demonstrated the dissipation behaviors of malathion enantiomers in soil and water samples nih.govacs.org.

Data from studies on malathion degradation in environmental samples indicate the preferential degradation of the (S)-(-)-enantiomer.

| Environmental Sample Type | Preferentially Degraded Enantiomer | Resulting Enrichment | Reference |

| Soil | (S)-(-)-Malathion | (R)-(+)-Malathion | nih.govacs.org |

| Water | (S)-(-)-Malathion | (R)-(+)-Malathion | nih.govacs.org |

Further research has explored the potential for microbial degradation of organophosphorus compounds, including malathion, by various bacterial and fungal species oup.commdpi.com. Enzymes like organophosphate hydrolase (OPH) or phosphotriesterase can catalyze the degradation of these compounds oup.commdpi.com. While these enzymes can be effective, their stereoselectivity varies, and in some cases, enzyme modification has been explored to achieve degradation of both enantiomers in a racemic mixture oup.com.

Considerations for developing enantiomer-specific remediation technologies for this compound residues should account for the observed environmental behavior, particularly the potential for its enrichment due to the faster degradation of the (S)-enantiomer nih.govacs.org. Remediation strategies could potentially focus on:

Developing or enhancing microbial consortia with a higher capacity for degrading the (R)-(+)-malathion enantiomer. Research into specific microorganisms, such as Acinetobacter calcoaceticus and Pseudomonas protegens, has shown high malathion degradation activity biorxiv.org.

Utilizing or engineering enzymes with enhanced stereoselectivity towards the (R)-enantiomer to specifically target and break down this more persistent and potentially more toxic form oup.commdpi.com.

Exploring physical or chemical remediation methods that demonstrate enantioselective removal or degradation of this compound. Adsorption using activated carbon has shown effectiveness in removing malathion from water, although the enantioselectivity of this process for malathion is an area requiring specific investigation researchgate.net.

Future Research Directions and Emerging Paradigms in R Malathion Studies

Development of Novel Enantioselective Synthetic Routes

Current research has explored various approaches for synthesizing malathion (B1675926) enantiomers, including methods starting from chiral precursors like malic acid and chemoenzymatic resolutions of the racemic mixture nih.govd-nb.infonih.gov. While these methods have demonstrated the feasibility of obtaining enantioenriched malathion, future research needs to focus on developing novel synthetic routes that are more efficient, cost-effective, and environmentally friendly for large-scale production of (R)-malathion.

Emerging paradigms in this area include the exploration of innovative catalytic systems, such as asymmetric catalysis using chiral metal complexes or organocatalysts, designed to directly synthesize this compound with high enantioselectivity. Biocatalysis, utilizing engineered enzymes like lipases with enhanced enantioselective properties, presents another promising avenue for developing sustainable synthetic routes d-nb.infonih.gov. Future studies should aim to optimize reaction conditions, improve catalyst stability and turnover, and develop cascade processes that minimize purification steps and waste generation, aligning with green chemistry principles. Research is also needed to develop methods for the efficient recycling or conversion of the less active (S)-enantiomer obtained from resolution processes into the desired (R)-enantiomer or less harmful products d-nb.infonih.gov.

Elucidating Complex Enantioselective Environmental Transformation Pathways

The environmental fate of malathion is influenced by various transformation processes, including hydrolysis, oxidation, and biodegradation. These processes can be enantioselective, leading to changes in the enantiomeric ratio (ER) in different environmental compartments mdpi.compnas.org. While some studies have investigated the enantioselective degradation of malathion by microbes and in various matrices like soil and plants, the complex pathways and the factors influencing enantioselectivity are not yet fully understood biorxiv.orgresearchgate.netnih.govnyxxb.cn.

Advanced Spectroscopic and Computational Approaches for Stereochemical Studies

Accurate determination of the stereochemistry and conformation of this compound and its environmental transformation products is essential for understanding their interactions with biological targets and their environmental behavior. Advanced spectroscopic techniques and computational methods play a vital role in these studies nih.govresearchgate.netmdpi.com.

Future research should leverage advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Electronic Circular Dichroism (ECD), coupled with sophisticated computational methods, including Density Functional Theory (DFT) calculations, to gain deeper insights into the stereochemical properties of this compound nih.govresearchgate.netmdpi.com. These approaches can help determine absolute configurations, analyze conformational preferences in different environments, and study interactions with chiral molecules in biological and environmental systems. Computational chemistry can also be used to model enantioselective reaction pathways and predict the stereochemical outcomes of synthesis and degradation processes digitellinc.comnih.gov. Emerging paradigms include the development of more accurate and efficient computational models for predicting enantioselectivity and the application of hyphenated techniques combining separation methods with spectroscopic detection for online stereochemical analysis.

Implications of Enantioselectivity for Green Chemistry and Sustainable Pesticide Design

The recognition of enantioselectivity in the activity and environmental fate of chiral pesticides like malathion has significant implications for the principles of green chemistry and the design of sustainable pest control strategies researchgate.netmdpi.comsaspublishers.com. Utilizing single, highly active enantiomers can potentially reduce the total amount of pesticide needed, thereby minimizing environmental load and potential impact on non-target organisms d-nb.infonih.govresearchgate.net.

Q & A

Q. How can researchers design multi-omics studies to elucidate this compound’s sublethal effects on pollinators?

- Answer : Combine transcriptomics (RNA-seq of Apis mellifera brains) with metabolomics (LC-HRMS) to map neural pathway disruptions. Correlate omics data with behavioral assays (foraging efficiency). Use pathway enrichment tools (KEGG, GO) for mechanistic insights .

Tables for Key Data Reporting

| Parameter | Example Value (R-Malathion) | Method | Reference |

|---|---|---|---|

| Enantiomeric Excess (ee) | 98.5% | Chiral HPLC (Chiralcel OD-H) | |

| LC50 (96h, Danio rerio) | 2.3 mg/L | OECD 203 | |

| Soil Half-Life (t½) | 7.2 days | LC-MS/MS (Chiral) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.